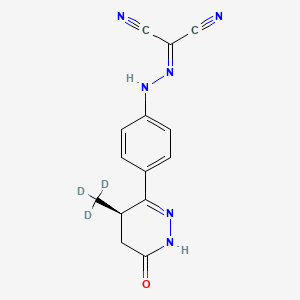
Levosimendan D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Levosimendan D3 is a calcium sensitizer and potassium-channel opener used primarily in the management of acute decompensated heart failure. It enhances myocardial contractility without increasing myocardial oxygen consumption, making it a valuable therapeutic agent in critical care settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: Levosimendan D3 is synthesized through a multi-step process involving the Friedel-Crafts reaction, hydrolysis, and cyclization. The key intermediate compound, R(-)-6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone, is obtained from acetanilide . The reaction conditions typically involve the use of strong acids and bases, along with specific temperature and pressure controls to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing by-products. The process is carried out in large reactors with precise control over temperature, pressure, and pH levels to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: Levosimendan D3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substituting agents like halogens. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .
Major Products Formed: The major products formed from these reactions include various analogues of this compound, which are studied for their potential therapeutic benefits. These analogues often exhibit improved efficacy and reduced side effects compared to the parent compound .
Scientific Research Applications
Levosimendan D3 has a wide range of scientific research applications. In medicine, it is used to manage acute decompensated heart failure and has shown promise in treating other cardiovascular conditions . In biology, it is used to study calcium sensitization and potassium-channel opening mechanisms. In chemistry, it serves as a model compound for developing new inotropic agents. Industrially, it is used in the production of related therapeutic agents .
Mechanism of Action
Levosimendan D3 increases calcium sensitivity in myocytes by binding to troponin C in a calcium-dependent manner. This enhances myocardial contractility without raising intracellular calcium levels. Additionally, it opens adenosine triphosphate-sensitive potassium channels in vascular smooth muscle, leading to vasodilation .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other calcium sensitizers and inodilators such as milrinone and enoximone .
Uniqueness: Levosimendan D3 is unique in its dual mechanism of action, combining calcium sensitization with potassium-channel opening. This dual action provides both inotropic and vasodilatory effects, making it more effective in certain clinical settings compared to other inodilators .
Properties
Molecular Formula |
C14H12N6O |
|---|---|
Molecular Weight |
283.30 g/mol |
IUPAC Name |
2-[[4-[(4R)-6-oxo-4-(trideuteriomethyl)-4,5-dihydro-1H-pyridazin-3-yl]phenyl]hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C14H12N6O/c1-9-6-13(21)19-20-14(9)10-2-4-11(5-3-10)17-18-12(7-15)8-16/h2-5,9,17H,6H2,1H3,(H,19,21)/t9-/m1/s1/i1D3 |
InChI Key |
WHXMKTBCFHIYNQ-ULQGKIFNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H]1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[4-[(2-ethyl-5-fluoro-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B15142668.png)
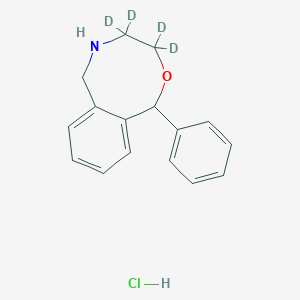
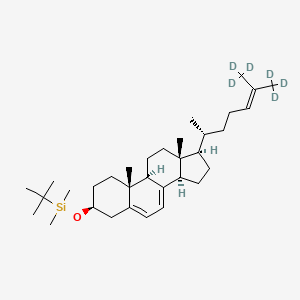


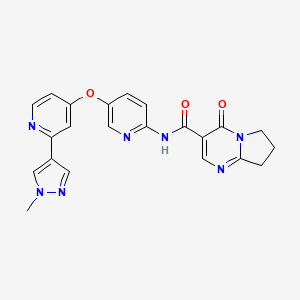
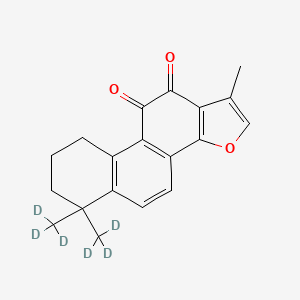

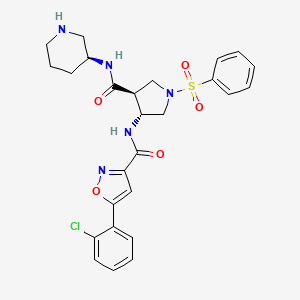

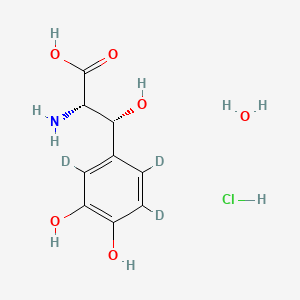
![(2R,3R,4aR,10bS)-2,3,7-trihydroxy-9-methoxy-4a-methyl-2,3,4,10b-tetrahydro-1H-benzo[c]chromen-6-one](/img/structure/B15142773.png)
